4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane
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Overview
Description
4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane is a heterocyclic compound that contains both a thiadiazole and an oxazepane ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane typically involves the formation of the thiadiazole ring followed by the construction of the oxazepane ring. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with appropriate reagents to form the desired oxazepane derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes . As an anticonvulsant, it may modulate neurotransmitter release or receptor activity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
2,5-Disubstituted Thiadiazoles: These compounds have been studied for their antibacterial and antifungal activities.
Uniqueness
4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane is unique due to the presence of both the thiadiazole and oxazepane rings, which may confer distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and potential for interaction with various biological targets .
Properties
IUPAC Name |
4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-7-9-8(13-10-7)11-3-2-5-12-6-4-11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQKNEHQUFDSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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